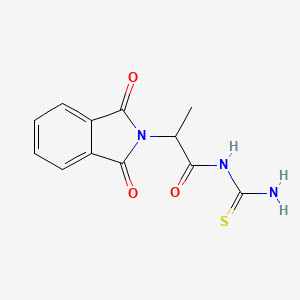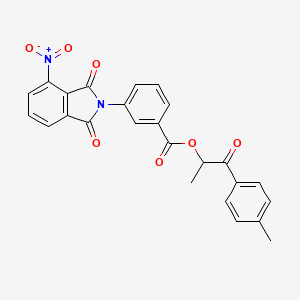
N-(aminocarbonothioyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(aminocarbonothioyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Actinonin, which is a potent inhibitor of aminopeptidases and other proteases. Actinonin is a white crystalline powder with a molecular formula of C16H17N3O4S and a molecular weight of 347.39 g/mol.
Mechanism of Action
Actinonin acts as a potent inhibitor of aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides. It also inhibits other proteases, such as dipeptidyl peptidase IV and metalloproteases. The inhibition of these enzymes leads to the accumulation of proteins and peptides, which can cause cell death and other physiological effects.
Biochemical and Physiological Effects:
Actinonin has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the proteasome pathway. Actinonin also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Actinonin is a potent inhibitor of aminopeptidases and other proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its potency can also be a limitation, as it can cause non-specific effects and lead to off-target effects. Additionally, Actinonin can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
Actinonin has shown great potential for various applications in scientific research. Some future directions for research include studying its effects on different types of cancer cells, investigating its neuroprotective effects in animal models of neurodegenerative diseases, and exploring its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to optimize its dosing and delivery methods to minimize toxicity and maximize efficacy.
Scientific Research Applications
Actinonin has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. Actinonin has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-carbamothioyl-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-6(9(16)14-12(13)19)15-10(17)7-4-2-3-5-8(7)11(15)18/h2-6H,1H3,(H3,13,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIGISLIBASBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933069.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3933070.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3933073.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chlorobenzamide](/img/structure/B3933078.png)
![ethyl 2-cyclohexyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B3933093.png)
![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)
![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
![4-ethoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933132.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3933150.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B3933157.png)
![1-(hydroxymethyl)-4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3933164.png)